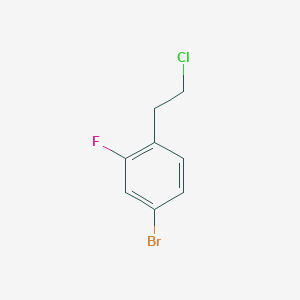

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene

Description

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C₈H₆BrClF. Its structure comprises a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a 2-chloroethyl group (-CH₂CH₂Cl) at the 1-position (Figure 1). The chloroethyl group is a known pharmacophore in nitrosourea-based chemotherapeutics, where it contributes to alkylating activity by forming reactive intermediates that crosslink DNA or proteins .

Properties

Molecular Formula |

C8H7BrClF |

|---|---|

Molecular Weight |

237.49 g/mol |

IUPAC Name |

4-bromo-1-(2-chloroethyl)-2-fluorobenzene |

InChI |

InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5H,3-4H2 |

InChI Key |

ITVUPLUULICFFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with 2-fluorobenzene, a series of halogenation reactions can be performed to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.

Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.

Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several halogenated benzene derivatives, including:

Key Observations :

- The chloroethyl group in the parent compound provides a balance between reactivity and stability, enabling alkylation without rapid degradation .

- Ether-linked chloropropyl derivatives (e.g., ) may exhibit improved solubility due to the oxygen atom but reduced alkylating efficiency due to steric effects.

Physicochemical Properties

Critical properties influencing biological activity include solubility , stability , and lipophilicity :

Analysis :

- The parent compound’s Log P (~2.1) aligns with optimal ranges for blood-brain barrier penetration, similar to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea .

- Chemical stability is lower than glucose-linked analogs (e.g., chlorozotocin), which retain activity longer due to reduced spontaneous degradation .

Alkylating Activity

The chloroethyl group generates reactive intermediates (e.g., ethylene episulfonium ions) that alkylate DNA at guanine N7 positions, causing crosslinks and apoptosis . Compared to analogs:

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : Exhibits dual alkylating and carbamoylating activities, enhancing cytotoxicity but increasing toxicity .

- 4-Bromo-1-(bromomethyl)-2-fluorobenzene : Higher electrophilicity may accelerate DNA adduct formation but reduce specificity .

Carbamoylating Activity

Toxicity Profiles

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.